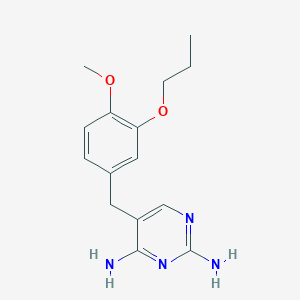
3-(Oct-1-EN-3-YL)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oct-1-EN-3-YL)pentane-2,4-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of a double bond in the octyl group and two keto groups in the pentane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oct-1-EN-3-YL)pentane-2,4-dione typically involves the reaction of oct-1-en-3-ol with acetylacetone under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Oct-1-EN-3-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The double bond in the octyl group can undergo electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents for diseases such as Alzheimer’s and cancer.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which 3-(Oct-1-EN-3-YL)pentane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in disease treatment.
類似化合物との比較
Similar Compounds
3-(3-oxoisoindolin-1-yl)pentane-2,4-dione: Known for its ability to inhibit amyloid β aggregation and neurotoxicity.
3-(adamantan-1-yl)pentane-2,4-dione: Synthesized from adamantane derivatives and used in various chemical applications.
3,3-Dimethyl-2,4-pentane dione: A similar diketone with different substituents, used in organic synthesis.
Uniqueness
3-(Oct-1-EN-3-YL)pentane-2,4-dione is unique due to the presence of the octyl group with a double bond, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other diketones and contributes to its versatility in various applications.
特性
CAS番号 |
80403-80-1 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
3-oct-1-en-3-ylpentane-2,4-dione |
InChI |
InChI=1S/C13H22O2/c1-5-7-8-9-12(6-2)13(10(3)14)11(4)15/h6,12-13H,2,5,7-9H2,1,3-4H3 |
InChIキー |
HUBVAGXCKSWASJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=C)C(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


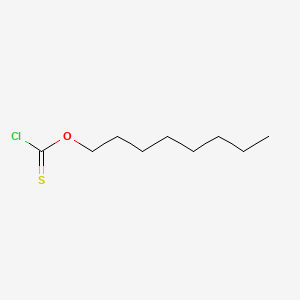

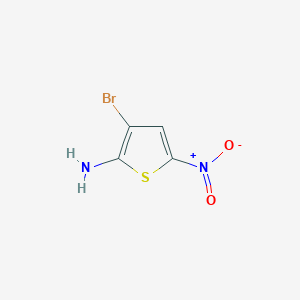
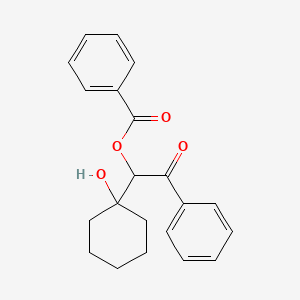
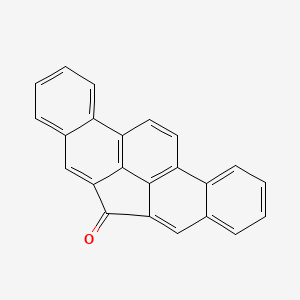
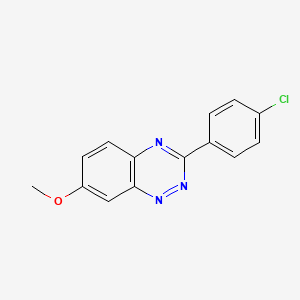
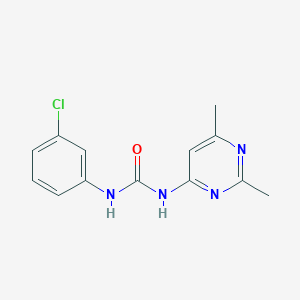
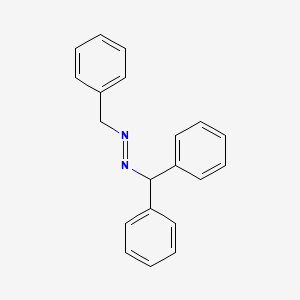
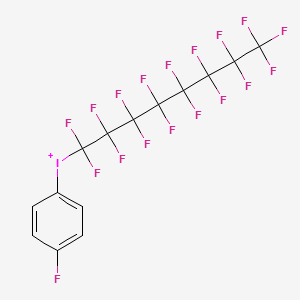
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
